(3R)-3-Amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanenitrile
Description
(3R)-3-Amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanenitrile is a chiral nitrile derivative characterized by a phenyl ring substituted with fluorine at the 2-position and a trifluoromethyl (-CF₃) group at the 4-position. The stereochemistry at the 3-position (R-configuration) confers specificity in molecular interactions, making it a candidate for applications in medicinal chemistry and asymmetric synthesis.
Properties
Molecular Formula |
C10H8F4N2 |
|---|---|
Molecular Weight |
232.18 g/mol |
IUPAC Name |
(3R)-3-amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanenitrile |
InChI |
InChI=1S/C10H8F4N2/c11-8-5-6(10(12,13)14)1-2-7(8)9(16)3-4-15/h1-2,5,9H,3,16H2/t9-/m1/s1 |
InChI Key |
PKKGBLKGSHJPGL-SECBINFHSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)[C@@H](CC#N)N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)C(CC#N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the copper-catalyzed chemoselective synthesis, which involves the cycloaddition of 2-bromo-3,3,3-trifluoropropene with various N-arylsydnone derivatives under mild conditions . This method provides high yields and excellent regioselectivity.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanenitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the amino or nitrile groups are replaced by other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: The trifluoromethyl group can participate in cycloaddition reactions, forming complex cyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include copper catalysts, trifluoromethylating agents, and various nucleophiles. Reaction conditions often involve mild temperatures and the use of organic solvents such as acetonitrile.
Major Products Formed
The major products formed from these reactions include trifluoromethylated pyrazoles, β-amino-carbonyl compounds, and other fluorinated derivatives .
Scientific Research Applications
(3R)-3-Amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanenitrile has a wide range of scientific research applications:
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its unique chemical structure.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to its biological effects. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and catalytic function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The following compounds share the core 3-amino-3-phenylpropanenitrile scaffold but differ in substituent positions and functional groups. These variations significantly impact their chemical behavior and applications:
Key Comparative Analysis
Electronic and Steric Effects
- Trifluoromethyl (-CF₃) vs.
- Fluorine Position: The 2-F substituent in the target compound creates steric hindrance distinct from the 3-F in ’s analog, which may alter receptor-binding selectivity.
Stereochemical Considerations
- The R-configuration in the target compound contrasts with the S-enantiomer (). Enantiomers often exhibit divergent pharmacokinetic profiles; for example, the S-form may have reduced efficacy in chiral environments like enzyme active sites .
Biological Activity
(3R)-3-Amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanenitrile, with the CAS number 1270402-04-4, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
- Molecular Formula : C10H8F4N2
- Molecular Weight : 232.18 g/mol
- Structure : The compound features a propanenitrile backbone with an amino group and a trifluoromethyl-substituted phenyl ring, which significantly influences its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, a comparative study indicated that fluorinated compounds exhibit enhanced activity against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) as low as 0.25–0.5 µg/mL for some derivatives . This suggests that the presence of fluorine atoms may enhance the compound's interaction with bacterial targets.
Antitumor Activity
The structural characteristics of this compound suggest potential antitumor activity. Compounds with similar trifluoromethyl substitutions have shown promising results in inhibiting various cancer cell lines. For example, derivatives have been reported to reduce cell viability in prostate cancer models with IC50 values around 2 µM . The trifluoromethyl group is believed to play a crucial role in modulating the activity of kinase pathways involved in tumor growth.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit kinases such as MRCKα, which is involved in cancer cell proliferation and migration .
- Interaction with Bacterial Cell Walls : The fluorinated phenyl ring enhances the lipophilicity of the compound, promoting better penetration into bacterial membranes and disrupting cell wall synthesis .
Study 1: Antimicrobial Efficacy
A study published in PMC evaluated various fluorinated compounds against resistant strains of bacteria. The findings revealed that compounds with trifluoromethyl substitutions exhibited significantly lower MIC values compared to their non-fluorinated counterparts, suggesting a clear advantage in antimicrobial efficacy .
Study 2: Anticancer Properties
In vitro studies on prostate cancer cell lines demonstrated that this compound derivatives inhibited cell growth effectively, with mechanisms involving apoptosis induction and cell cycle arrest at specific phases . These findings support further exploration into the therapeutic potential of this compound in oncology.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C10H8F4N2 |
| Molecular Weight | 232.18 g/mol |
| Antimicrobial MIC | 0.25–0.5 µg/mL |
| Antitumor IC50 | ~2 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
